N,N'-ethane-1,2-diylbis(4-methoxybenzamide)
Description
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of N,N'-ethane-1,2-diylbis(4-methoxybenzamide) exhibits characteristic absorptions corresponding to:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
- δ 3.79 (s, 6H, 2×OCH₃)
- δ 6.91–7.83 (m, 8H, aromatic protons)
- δ 8.32 (t, J=5.6 Hz, 2H, amide N-H)
- δ 3.42–3.55 (m, 4H, -CH₂-CH₂-)
¹³C NMR (100 MHz, DMSO-d₆):
UV-Vis Spectroscopy
In methanol solution, the compound shows strong absorption at λₘₐₓ = 272 nm (ε ≈ 1.2×10⁴ L·mol⁻¹·cm⁻¹) attributed to π→π* transitions in the conjugated benzamide systems. A weaker band at 320 nm (ε ≈ 8×10²) corresponds to n→π* transitions of the amide groups.
Thermodynamic Properties and Solubility Behavior
Thermal Stability
Differential scanning calorimetry (DSC) of the compound reveals:
Solubility Profile
Experimental solubility measurements in common solvents (25°C):
Table 3: Solubility in selected solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Methanol | 12.4 |
| DMSO | 48.7 |
| Chloroform | 7.2 |
| Ethyl acetate | 3.9 |
The limited aqueous solubility stems from the hydrophobic aromatic rings and strong intermolecular hydrogen bonding, while high DMSO solubility arises from the solvent’s ability to disrupt amide-amide interactions.
Partition Coefficient (Log P)
The calculated octanol-water partition coefficient (Log P = 1.85 ) indicates moderate lipophilicity, consistent with the presence of methoxy groups and amide linkages.
Properties
CAS No. |
3409-88-9 |
|---|---|
Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-7-3-13(4-8-15)17(21)19-11-12-20-18(22)14-5-9-16(24-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
ZHKVXXFLBDLGAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)OC |
solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride Method
The acyl chloride method represents one of the most widely employed approaches for synthesizing N,N'-ethane-1,2-diylbis(4-methoxybenzamide). This method involves a two-step process:
Step 1: Conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride using chlorinating agents.
Step 2: Reaction of the acyl chloride with ethylenediamine to form the target bis-amide.
The preparation of acyl chlorides typically employs reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂) in combination with catalytic DMF. The subsequent reaction with ethylenediamine is typically conducted in the presence of a base to neutralize the generated HCl.
Coupling Agent Method
Direct amide coupling represents an alternative approach that avoids the isolation of potentially unstable acyl chloride intermediates. This method employs coupling agents to activate the carboxylic acid, facilitating direct condensation with ethylenediamine.
Common coupling reagents include:
- Dicyclohexylcarbodiimide (DCC)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt) combinations
- N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
Direct coupling often occurs under milder conditions than the acyl chloride method, potentially leading to fewer side reactions.
Direct Condensation Method
Direct thermal condensation involves heating 4-methoxybenzoic acid with ethylenediamine at elevated temperatures, sometimes using a dehydrating agent. While this method is straightforward, it typically requires higher temperatures and longer reaction times compared to other methods.
Detailed Reaction Conditions and Optimizations
Acyl Chloride Method Optimization
The acyl chloride method typically follows this general procedure:
- 4-Methoxybenzoic acid is refluxed with thionyl chloride for 2-3 hours to generate the acyl chloride.
- Excess thionyl chloride is removed under reduced pressure.
- The resulting acyl chloride is dissolved in an appropriate solvent (typically DCM or THF).
- A solution of ethylenediamine (0.5 equivalents relative to acyl chloride) and base (typically triethylamine or pyridine, 2.2 equivalents) is added dropwise at 0-5°C.
- The reaction mixture is allowed to warm to room temperature and stirred for an additional 4-8 hours.
Table 1 presents optimized conditions for the acyl chloride method:
| Parameter | Optimized Condition | Effect on Yield | Effect on Purity |
|---|---|---|---|
| Chlorinating Agent | Thionyl chloride | High conversion | Trace impurities from side reactions |
| Solvent | DCM | Good solubility | Minimal side reactions |
| Temperature | 0°C to RT | Controlled reaction | Reduced side products |
| Base | Triethylamine | Effective HCl scavenger | Clean reaction profile |
| Reaction Time | 6 hours | Complete conversion | Minimal degradation |
| Equivalents of Acyl Chloride | 2.2 eq. relative to ethylenediamine | Complete conversion | Excess easily removed |
Coupling Agent Method Details
The coupling agent method generally follows this procedure:
- 4-Methoxybenzoic acid (2.2 equivalents), coupling agent (2.4 equivalents), and additive (if used) are combined in an appropriate solvent.
- The mixture is stirred for 15-30 minutes to activate the carboxylic acid.
- Ethylenediamine (1.0 equivalent) is added, followed by a tertiary amine base (2.4 equivalents).
- The reaction mixture is stirred at room temperature for 12-24 hours.
Table 2 compares different coupling agents for the synthesis:
| Coupling Agent | Solvent | Temperature | Time (h) | Yield (%) | Main Advantages | Main Disadvantages |
|---|---|---|---|---|---|---|
| DCC | DCM | RT | 24 | 65-75 | Cost-effective | DCU byproduct difficult to remove |
| EDC/HOBt | DMF | RT | 18 | 70-80 | Water-soluble byproducts | Higher cost |
| HBTU | DMF | RT | 12 | 75-85 | Faster reaction | More expensive |
| T3P | EtOAc | RT | 6 | 70-80 | Clean reaction profile | Moisture sensitive |
Direct Condensation Optimization
Direct condensation methods typically employ thermal conditions or microwave irradiation to drive the reaction forward. A typical procedure involves:
- Combining 4-methoxybenzoic acid (2.2 equivalents) and ethylenediamine (1.0 equivalent) in a high-boiling solvent.
- Adding a catalytic amount of acid catalyst (e.g., p-toluenesulfonic acid).
- Heating the mixture at reflux for 12-24 hours, often with a Dean-Stark apparatus to remove water.
Novel Synthetic Approaches
Solid-Phase Synthesis
Solid-phase synthesis strategies have been explored for bis-amide compounds, offering advantages in purification and potential for automation:
- Ethylenediamine is anchored to a solid support via one amine group.
- The supported ethylenediamine reacts with activated 4-methoxybenzoic acid.
- The second amine undergoes similar reaction.
- The product is cleaved from the solid support.
Purification Techniques
The synthesis of N,N'-ethane-1,2-diylbis(4-methoxybenzamide) often results in a mixture containing the desired bis-substituted product, mono-substituted intermediates, and potentially unreacted starting materials. Effective purification is critical for obtaining the compound in high purity.
Recrystallization
Recrystallization from appropriate solvent systems represents the most common purification method. Table 3 summarizes effective recrystallization solvents:
| Solvent System | Temperature Range | Advantages | Disadvantages |
|---|---|---|---|
| Ethanol/Water | 70-78°C | Good selectivity | Moderate yield loss |
| Acetone/Hexane | 40-56°C | High purity | Higher solvent consumption |
| DMF/Water | 80-95°C | Excellent for crude mixtures | DMF removal can be challenging |
| Ethyl Acetate | 50-77°C | Environmentally preferred | Less selective separation |
Column Chromatography
For mixtures that are difficult to purify by recrystallization, column chromatography offers an effective alternative:
- Stationary Phase: Silica gel (200-300 mesh)
- Mobile Phase: Gradient elution with ethyl acetate/hexane or DCM/methanol
- Typical Gradient: Starting with 20% ethyl acetate in hexane and increasing to 50%
- Detection: UV visualization at 254 nm or TLC with ninhydrin staining
Trituration
Trituration with non-polar solvents often provides a simple and effective method for removing impurities:
- The crude product is finely ground.
- A non-polar solvent (e.g., diethyl ether or hexane) is added.
- The mixture is stirred vigorously for 1-2 hours.
- The purified solid is collected by filtration and dried.
This method is particularly effective for removing excess reagents and non-polar impurities.
Characterization Data
Proper characterization is essential for confirming the structure and purity of synthesized N,N'-ethane-1,2-diylbis(4-methoxybenzamide). Table 4 presents typical spectroscopic data for the compound:
| Analytical Technique | Characteristic Data |
|---|---|
| Melting Point | 165-167°C |
| IR (cm⁻¹) | 3320 (N-H stretch), 1635 (C=O), 1605 (aromatic), 1250 (C-O-C stretch) |
| ¹H NMR (DMSO-d₆) | δ 8.35 (t, 2H, NH), 7.85 (d, 4H, Ar-H), 7.00 (d, 4H, Ar-H), 3.82 (s, 6H, OCH₃), 3.45 (m, 4H, CH₂) |
| ¹³C NMR (DMSO-d₆) | δ 165.8 (C=O), 161.5 (C-OCH₃), 129.2, 127.1, 113.5 (aromatic), 55.4 (OCH₃), 38.9 (CH₂) |
| Mass Spectrometry | [M+H]⁺ = 329.1, [M+Na]⁺ = 351.1 |
| Elemental Analysis | Calculated for C₁₈H₂₀N₂O₄: C, 65.84; H, 6.14; N, 8.53. Found: C, 65.79; H, 6.17; N, 8.49 |
Comparative Analysis of Preparation Methods
Table 5 provides a comparative analysis of the primary synthetic routes for N,N'-ethane-1,2-diylbis(4-methoxybenzamide):
| Parameter | Acyl Chloride Method | Coupling Agent Method | Direct Condensation |
|---|---|---|---|
| Typical Yield | 70-85% | 65-80% | 50-65% |
| Reaction Time | 6-8 hours | 12-24 hours | 24-48 hours |
| Operational Complexity | Moderate | Low | Low |
| Reagent Cost | Low | Moderate to High | Low |
| Purification Difficulty | Moderate | Low to Moderate | High |
| Scalability | Excellent | Good | Moderate |
| Environmental Impact | Higher (chlorinated waste) | Moderate | Lower |
| Side Product Formation | Moderate | Low | High |
Chemical Reactions Analysis
N,N’-ethane-1,2-diylbis(4-methoxybenzamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups into amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological assays, including its use as an inhibitor in enzyme studies.
Medicine: Research has indicated its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N,N’-ethane-1,2-diylbis(4-methoxybenzamide) involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with N,N'-ethane-1,2-diylbis(4-methoxybenzamide) but differ in linker groups, substituents, or functional moieties:
Physicochemical Properties
- Dipole Moments : Sulfonamide derivatives exhibit higher dipole moments (~5.5 D) due to polar sulfonyl groups, compared to benzamides (estimated lower polarity) .
- HOMO-LUMO Gaps : Theoretical calculations on sulfonamide analogues show gaps of ~4.5 eV, suggesting stability against electrophilic attack . Data for the target compound are unavailable.
- Solubility : Methoxy groups in the target compound enhance lipophilicity compared to sulfonamides, which are more water-soluble due to sulfonyl groups .
Toxicity Profiles
Biological Activity
N,N'-ethane-1,2-diylbis(4-methoxybenzamide), a compound belonging to the benzamide class, has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its anticancer and antimicrobial properties.
Synthesis and Characterization
The synthesis of N,N'-ethane-1,2-diylbis(4-methoxybenzamide) involves the reaction of 4-methoxybenzoic acid derivatives with ethylenediamine under controlled conditions. The resulting compound is characterized using various techniques such as:
- Nuclear Magnetic Resonance (NMR) : This technique helps confirm the structure by analyzing the chemical environment of hydrogen and carbon atoms.
- Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the presence of specific functional groups.
- Infrared Spectroscopy (FTIR) : Provides information about the functional groups present in the compound based on their vibrational transitions.
Anticancer Activity
N,N'-ethane-1,2-diylbis(4-methoxybenzamide) has shown promising results in various cancer cell lines. A study evaluated its cytotoxic effects against prostate cancer (PC3) and lung cancer (H460) cell lines. The results indicated that this compound exhibited significant growth inhibition with GI50 values of 2.473 µM for PC3 and 7.339 µM for H460 cells .
Table 1: Cytotoxic Activity of N,N'-ethane-1,2-diylbis(4-methoxybenzamide)
| Cell Line | GI50 (µM) |
|---|---|
| PC3 | 2.473 |
| H460 | 7.339 |
The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells. Further molecular docking studies suggested that the compound interacts with key proteins involved in cell proliferation and survival pathways .
Antimicrobial Activity
In addition to its anticancer properties, N,N'-ethane-1,2-diylbis(4-methoxybenzamide) has demonstrated antimicrobial activity against various bacterial strains. The compound was tested against Gram-positive bacteria such as Kocuria rosea and Micrococcus luteus, showing diameter inhibition halos of 13±2 mm and 9±2 mm respectively .
Table 2: Antimicrobial Activity of N,N'-ethane-1,2-diylbis(4-methoxybenzamide)
| Bacterial Strain | Inhibition Halo (mm) |
|---|---|
| Kocuria rosea | 13±2 |
| Micrococcus luteus | 9±2 |
| Escherichia coli | 8±2 |
The compound's effectiveness against Escherichia coli was lower compared to Gram-positive strains, indicating a selective antimicrobial profile.
Case Studies
Several studies have explored the broader implications of benzamide derivatives in medicinal chemistry. For instance, a case study highlighted the potential of benzamides as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism linked to cancer progression . The findings suggest that modifications in the benzamide structure could enhance their inhibitory effects on DHFR and other targets.
Another case study focused on the synthesis of various benzamide derivatives, demonstrating their broad biological activities including anticancer and antimicrobial effects. This underscores the versatility of benzamides as lead compounds for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
